2-Pyrrolidinone, 1-(4-morpholinylmethyl)-

Description

BenchChem offers high-quality 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

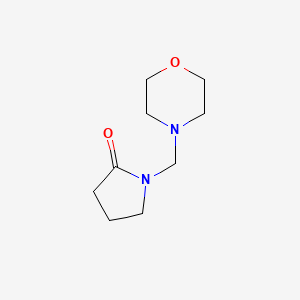

Structure

3D Structure

Properties

CAS No. |

34609-03-5 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-(morpholin-4-ylmethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O2/c12-9-2-1-3-11(9)8-10-4-6-13-7-5-10/h1-8H2 |

InChI Key |

BVNIPVRQJNRXKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CN2CCOCC2 |

Origin of Product |

United States |

The 2 Pyrrolidinone Ring As a Privileged Heterocyclic Scaffold in Chemical Synthesis

The 2-pyrrolidinone (B116388) ring, a five-membered lactam, is recognized as a privileged scaffold in chemical synthesis. This designation stems from its frequent appearance in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.net The inherent structural features of the 2-pyrrolidinone ring, including its polarity, hydrogen bonding capability, and conformational rigidity, contribute to its value in medicinal chemistry and materials science. ias.ac.in

The synthesis of the 2-pyrrolidinone core can be achieved through various methods, with one of the most common industrial processes being the reaction of γ-butyrolactone with ammonia (B1221849). chemicalbook.com This reaction highlights the accessibility of the basic pyrrolidinone structure for further elaboration. The reactivity of the 2-pyrrolidinone ring is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom, allowing for a diverse range of chemical transformations. chemicalbook.com

Strategic Importance of N Functionalization in Tuning Molecular Properties and Reactivity of Lactams

The functionalization of the nitrogen atom (N-functionalization) in lactams, such as 2-pyrrolidinone (B116388), is a critical strategy for modulating their physicochemical and biological properties. The introduction of substituents at the nitrogen position can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and receptor-binding affinity. nih.gov This approach allows for the fine-tuning of a molecule's characteristics to suit specific applications, a concept central to modern drug design. nih.gov

A variety of synthetic methodologies have been developed to achieve N-functionalization of lactams, including N-alkylation, N-arylation, and N-acylation. chemicalbook.com One particularly powerful method for introducing an aminomethyl group onto the nitrogen of a lactam is the Mannich reaction. ias.ac.in This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound (like 2-pyrrolidinone), formaldehyde (B43269), and a primary or secondary amine. nih.gov

The Morpholinylmethyl Moiety: Design Considerations and Synthetic Utility in Heterocyclic Chemistry

The morpholine (B109124) ring is another key structural element frequently employed in medicinal chemistry. nih.gov Its inclusion in a molecule can confer favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. The morpholine moiety can act as a hydrogen bond acceptor and its flexible chair-like conformation can allow for optimal interactions with biological targets. researchgate.net

The morpholinylmethyl group, which combines the features of morpholine with a methylene (B1212753) linker, is often introduced into molecules via the aforementioned Mannich reaction. researchgate.net In this context, morpholine acts as the secondary amine component, reacting with formaldehyde (B43269) and a substrate containing an active hydrogen, such as the N-H of 2-pyrrolidinone (B116388). The successful condensation of 2-pyrrolidinone with morpholine and formaldehyde has been reported, yielding the target compound, 1-(morpholinomethyl)-2-pyrrolidinone. cdnsciencepub.com This reaction provides a direct and efficient route to this specific N-functionalized lactam.

Contextualizing 2 Pyrrolidinone, 1 4 Morpholinylmethyl Within Emerging Research in Complex Molecular Architectures

Precursor Synthesis: Diverse Approaches to the 2-Pyrrolidinone Core

The 2-pyrrolidinone ring, also known as γ-butyrolactam, is a fundamental structural unit and a valuable chemical intermediate. chemicalbook.com Its synthesis has been achieved through several methodologies, ranging from large-scale industrial processes to innovative biocatalytic routes.

Industrial and Laboratory Scale Syntheses from γ-Butyrolactone and Ammonia (B1221849)

The most prevalent and commercially significant method for producing 2-pyrrolidinone is the reaction of γ-butyrolactone with ammonia. chemicalbook.comresearchgate.net This process is typically conducted in the liquid phase under high temperature and pressure, which facilitates the amination and subsequent cyclization. chemicalbook.comchemchina.com

The reaction proceeds without a catalyst, where γ-butyrolactone and ammonia react to form 2-pyrrolidone with high conversion and selectivity. chemicalbook.com The presence of water in the reaction mixture has been found to improve the selectivity towards the desired product. chemicalbook.com Continuous operation in a tubular reactor is a common industrial setup. chemicalbook.com While batchwise reactions are also described, continuous processes are often favored for large-scale production due to efficiency. google.com

Table 1: Industrial Synthesis Conditions for 2-Pyrrolidinone

| Parameter | Condition Range | Source |

|---|---|---|

| Reactants | γ-Butyrolactone, Ammonia (liquid or aqueous) | chemicalbook.com |

| Phase | Liquid | chemicalbook.comgoogle.com |

| Temperature | 250 to 300°C | chemicalbook.comgoogle.com |

| Pressure | 8.0 to 18.0 MPa (80 to 180 bar) | chemicalbook.comgoogle.com |

| Molar Ratio (GBL:NH₃:H₂O) | 1 : (2.2 to 4) : (1 to 3) | chemicalbook.comgoogle.com |

| Selectivity | >94% | chemicalbook.com |

| Conversion of GBL | ~100% | chemicalbook.com |

Biomass-Derived and Biocatalytic Routes to 2-Pyrrolidinone

In a move towards more sustainable and environmentally friendly synthesis, biocatalytic methods for producing 2-pyrrolidinone have been developed. researchgate.net These routes often start from glutamate (B1630785), a readily available bio-based material. researchgate.net The proposed pathway involves a two-step enzymatic process. researchgate.net

First, glutamate undergoes decarboxylation to form γ-aminobutyrate (GABA), a reaction catalyzed by enzymes like glutamate decarboxylase (Gad). researchgate.net The second step involves the enzymatic ring-closing of GABA to yield 2-pyrrolidone. researchgate.net Enzymes such as β-alanine CoA transferase (Act) can activate the GABA, facilitating a spontaneous dehydration cyclization to form the final product. researchgate.net Research has focused on engineering microorganisms like Corynebacterium glutamicum and Escherichia coli to express the necessary enzymes and establish efficient biosynthesis pathways. researchgate.net

Alternative Ring-Closing Methodologies for Pyrrolidinone Formation

Beyond the dominant γ-butyrolactone route, various other ring-closing strategies have been developed to construct the pyrrolidinone scaffold. These methods offer access to diverse and often highly functionalized derivatives.

One approach utilizes S-pyroglutamic acid, a natural chiral synthon, to produce optically active 2-pyrrolidinone derivatives. nih.gov This starting material possesses two distinct carbonyl groups, allowing for extensive and controlled derivatization. nih.gov

Another modern technique involves an N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, providing a transition-metal-free pathway to highly functionalized 2-pyrrolidinones in good yields. rsc.org A one-pot method starting from widely available materials has also been reported, involving a Smiles-Truce cascade reaction where arylsulfonamides react with cyclopropane (B1198618) diesters. acs.org This process proceeds through nucleophilic ring-opening of the cyclopropane, followed by aryl transfer and lactam formation. acs.org Furthermore, reactions of donor-acceptor cyclopropanes with anilines or benzylamines can yield 1,5-substituted pyrrolidin-2-ones. mdpi.com

Selective Introduction of the 4-Morpholinylmethyl Substituent at the Pyrrolidinone Nitrogen

Once the 2-pyrrolidinone core is synthesized, the final step in forming the target compound is the attachment of the 4-morpholinylmethyl group at the nitrogen atom. The hydrogen on the nitrogen of 2-pyrrolidinone is relatively active, making it susceptible to substitution reactions. chemicalbook.com

Direct N-Alkylation Strategies: Mechanistic Considerations and Optimization

Direct N-alkylation is a straightforward approach for this transformation. In this reaction, the 2-pyrrolidinone acts as a nucleophile. In the presence of a base, the nitrogen atom can attack an appropriate alkyl halide, such as 4-(chloromethyl)morpholine, via a nucleophilic substitution reaction to form the N-substituted product. chemicalbook.com

The mechanism involves the deprotonation of the pyrrolidinone nitrogen by a base to form a more potent nucleophilic anion. This anion then displaces the halide from the electrophilic carbon of the morpholinylmethyl halide. Optimization of this reaction would involve selecting an appropriate base and solvent system to ensure high yield and prevent side reactions. The general principle is analogous to the synthesis of N-alkyl-2-pyrrolidones from 2-pyrrolidinone and alkyl halides. chemicalbook.comrsc.org

Mannich-Type Reaction Pathways for Morpholinylmethyl Installation

The Mannich reaction offers an alternative and powerful method for the N-aminomethylation of 2-pyrrolidinone. wikipedia.orgnih.gov This three-component condensation reaction involves a compound with an active hydrogen (2-pyrrolidinone), an aldehyde (typically formaldehyde), and a secondary amine (morpholine). wikipedia.org

The reaction mechanism begins with the formation of an iminium ion from the reaction between morpholine and formaldehyde (B43269). wikipedia.org The 2-pyrrolidinone, specifically its nucleophilic nitrogen atom, then attacks this electrophilic iminium ion, resulting in the formation of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-. wikipedia.orgyoutube.com This reaction is a key strategy for introducing N-atoms into molecules and is widely used in drug synthesis. nih.gov

An alternative to the classic three-component setup is the use of a pre-formed reagent like N,N,N′,N′-tetramethylmethanediamine. researchgate.netchemicalbook.com This compound can serve as a convenient source of a dimethylaminomethyl cation (a Mannich intermediate) under acidic conditions, which can then react with the nucleophilic 2-pyrrolidinone. chemicalbook.com By analogy, a similar reagent derived from morpholine could be used, or the reaction could be performed as a transaminomethylation.

Table 2: General Mannich Reaction Components

| Component Role | Specific Reagent for Target Synthesis | Source |

|---|---|---|

| Active Hydrogen Compound | 2-Pyrrolidinone | wikipedia.org |

| Aldehyde | Formaldehyde | wikipedia.orgnih.gov |

| Amine (Primary or Secondary) | Morpholine | wikipedia.orgnih.gov |

| Key Intermediate | Morpholinomethyl iminium ion | wikipedia.org |

Table of Mentioned Compounds

Exploration of Transition Metal-Catalyzed N-C Bond Formation for Precise Functionalization

The introduction of the morpholinomethyl group at the nitrogen atom of 2-pyrrolidinone is most classically achieved via the Mannich reaction. This well-established three-component reaction involves the aminoalkylation of a compound containing an acidic proton, such as the N-H proton of 2-pyrrolidinone, with formaldehyde and a secondary amine, in this case, morpholine. The reaction proceeds through the formation of a morpholinium ion, which then acts as an electrophile for the nucleophilic attack by the pyrrolidinone nitrogen.

While the direct synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is dominated by the catalyst-free Mannich reaction, the broader field of organic synthesis has seen significant advancements in transition metal-catalyzed N-C bond formation for creating similar structures. These methods offer potential for milder reaction conditions, higher selectivity, and broader substrate scope.

Transition metals like palladium, copper, and rhodium are at the forefront of developing new catalytic transformations for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net For instance, copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of pyrrolidines from N-halide amides. nih.gov This process involves the direct functionalization of a C(sp³)–H bond, providing a highly efficient route to form the pyrrolidine (B122466) ring. nih.gov

Another significant area of research is the transition metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked diynes with various unsaturated partners. researchgate.net This methodology allows for the rapid construction of complex pyrrolidine-based systems. researchgate.net While these advanced techniques have been extensively studied for the synthesis of various pyrrolidine and pyrrolidinone derivatives, their specific application to the synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- has not been extensively documented in scientific literature. The primary route remains the traditional Mannich condensation.

Table 1: Comparison of General N-C Bond Formation Methods

| Method | Catalyst | Reactants | General Applicability |

|---|---|---|---|

| Mannich Reaction | Typically acid or base-catalyzed, or catalyst-free | Aldehyde, Amine, Compound with acidic proton | Widely used for β-amino-carbonyl compounds wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Aryl/vinyl halide or triflate, Amine | N-arylation and N-vinylation of amines and amides |

| Ullmann Condensation | Copper-based catalysts | Aryl halide, Amine/Amide | N-arylation, often requiring high temperatures |

| Intramolecular C-H Amination | Copper, Rhodium, or Iron catalysts | Substrates with N-X (X=halide, etc.) and C-H bonds | Synthesis of cyclic amines like pyrrolidines nih.gov |

Stereoselective and Enantioselective Synthesis of Chiral 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- Analogs

The structure of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- itself is achiral. However, the introduction of stereocenters on the pyrrolidinone or morpholine ring would result in chiral analogs, for which stereoselective or enantioselective synthesis would be crucial. The development of asymmetric methods for the synthesis of pyrrolidinone derivatives is an active area of research due to the prevalence of this scaffold in biologically active molecules.

Asymmetric Mannich reactions, often employing chiral organocatalysts like proline and its derivatives, are a primary strategy for the enantioselective synthesis of β-amino carbonyl compounds. libretexts.org These catalysts can effectively control the facial selectivity of the nucleophilic attack on the iminium ion, leading to products with high enantiomeric excess. libretexts.org

Furthermore, copper-catalyzed conjugate addition reactions to α,β-unsaturated precursors followed by a nitro-Mannich reaction and lactamization represent a powerful one-pot method for the stereoselective synthesis of densely functionalized pyrrolidin-2-ones. nih.gov This approach can generate multiple stereocenters with high diastereoselectivity. nih.gov An enantioselective version of this reaction, using a chiral ligand for the copper catalyst, can yield highly enantiomerically enriched products. nih.gov

The stereoselective synthesis of pyrrolidines has also been achieved through copper-promoted intramolecular aminooxygenation of alkenes, which can produce 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov While these methodologies are well-established for a range of pyrrolidinone and pyrrolidine analogs, there is a lack of specific literature detailing the stereoselective synthesis of chiral analogs of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-.

Table 2: General Strategies for Asymmetric Synthesis of Pyrrolidinone Analogs

| Asymmetric Method | Catalyst/Auxiliary | Key Transformation | Typical Stereoselectivity |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral organocatalysts (e.g., (S)-proline) | Enantioselective addition to an imine | Good to excellent diastereo- and enantioselectivity libretexts.org |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral group | Diastereoselective alkylation or addition | High diastereoselectivity, requires subsequent removal of auxiliary |

| Enantioselective Conjugate Addition | Chiral copper-ligand complexes | Enantioselective addition of organometallic reagents to α,β-unsaturated esters nih.gov | High enantiomeric excess nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Enantioselective reduction of a double bond | High enantiomeric excess |

Green Chemistry Principles in the Synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. For the synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, several aspects of green chemistry could be considered, even though specific studies on this compound are scarce.

A primary consideration is the choice of solvent. Many traditional organic reactions employ volatile and often toxic solvents. Research into greener alternatives is ongoing. For instance, N-Methyl-2-pyrrolidone (NMP), a structurally related compound, is facing restrictions due to its toxicity, leading to a search for more benign alternatives like dihydrolevoglucosenone and gamma-valerolactone (B192634) in certain applications. rsc.org For the Mannich reaction, the use of water as a solvent or performing the reaction under solvent-free conditions are attractive green alternatives that have been successfully applied to other substrates.

Atom economy is another key principle of green chemistry. The Mannich reaction is inherently atom-economical as it is a three-component condensation reaction where the main byproduct is water.

The use of catalysts, particularly those that can be recycled and are effective in small quantities, is also a cornerstone of green chemistry. While the classic Mannich reaction for this compound may not require a catalyst, exploring catalytic versions could lead to milder conditions and improved efficiency. The development of reusable solid acid or base catalysts could further enhance the green credentials of the synthesis.

Finally, energy efficiency is a crucial aspect. Developing synthetic routes that proceed at ambient temperature and pressure, thereby reducing energy consumption, is a key goal. Microwave-assisted organic synthesis is one technology that can often reduce reaction times and energy input. Although not specifically reported for 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, its potential application represents a viable green approach.

Table 3: Application of Green Chemistry Principles to Pyrrolidinone Synthesis

| Green Chemistry Principle | Application in Pyrrolidinone Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Use of water, ethanol, or solvent-free conditions for Mannich-type reactions. nih.gov | Reduced toxicity and environmental impact. |

| Atom Economy | Utilizing multicomponent reactions like the Mannich reaction. | High efficiency, minimal waste. |

| Catalysis | Development of recyclable heterogeneous catalysts or efficient organocatalysts. | Reduced waste, easier purification, milder conditions. |

| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and reaction times. |

| Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

Mechanistic Pathways Governing N-Substituent Reactivity in Pyrrolidinone Frameworks

The 1-(4-morpholinylmethyl)- group is attached to the pyrrolidinone ring via a nitrogen-carbon bond. The formation of this N-substituent typically occurs through the reaction of a pyrrolidone with an appropriate electrophile. For instance, the hydrogen atom on the nitrogen of an unsubstituted 2-pyrrolidone is relatively active and can be readily replaced via substitution reactions. chemicalbook.com In the presence of a base, 2-pyrrolidone can react with alkyl halides, which would be analogous to reacting with a halomethylmorpholine to form the target compound. chemicalbook.com

Electrophilic and Nucleophilic Behavior at the Lactam Carbonyl and Pyrrolidinone Ring

The reactivity of the pyrrolidinone ring is twofold, centered on the lactam carbonyl group and the adjacent α-carbon.

Electrophilicity of the Lactam Carbonyl: The carbonyl group is highly polarized, with the carbon atom bearing a significant partial positive charge and the oxygen a partial negative charge. libretexts.org This makes the carbonyl carbon a prime target for nucleophilic attack. libretexts.orgrsc.org The electrophilicity of this carbon is a defining feature of carbonyl chemistry, rendering it susceptible to addition reactions. libretexts.orgnih.gov Reactions typical for 2-pyrrolidone involve nucleophilic attack on the carbonyl group, leading to condensation reactions or, under harsher conditions, ring-opening. atamanchemicals.com For instance, the carbonyl group of 2-pyrrolidone can be hydrogenated to yield pyrrolidine at high temperatures using a cobalt catalyst. chemicalbook.com More advanced transformations can even achieve a formal "carbonyl-to-metal-exchange" by activating the C(O)-N bond with nickel catalysts, underscoring the reactivity at this position. nih.gov

Nucleophilicity of the α-Carbon: The hydrogens on the carbon atom alpha to the carbonyl group (C5 in the pyrrolidinone ring) are acidic. msu.edumsu.eduidc-online.com This increased acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion. sketchy.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for substitution reactions at the α-carbon. msu.edulibretexts.org This reactivity is a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon bonds at the position adjacent to the carbonyl. sketchy.commdpi.com

Reactivity of the Morpholine Nitrogen: Basicity, Coordination, and Potential for Further Functionalization

The nitrogen atom of the morpholine ring behaves as a tertiary amine, possessing a lone pair of electrons that can act as a base or a nucleophile. However, its reactivity is tempered compared to other cyclic amines like pyrrolidine or piperidine (B6355638).

The presence of the oxygen atom in the morpholine ring has a significant impact on the nitrogen's reactivity. Oxygen is an electron-withdrawing group, which pulls electron density away from the nitrogen atom through an inductive effect. researchgate.net This reduces the availability of the nitrogen's lone pair, thereby decreasing its basicity and nucleophilicity. researchgate.netresearchgate.net Studies comparing enamines derived from morpholine, pyrrolidine, and piperidine have shown that the morpholine-based structures are orders of magnitude less reactive. researchgate.net This lower reactivity is attributed to both the inductive effect of the oxygen and the more pronounced pyramidal geometry of the morpholine nitrogen, which hinders its ability to participate in reactions. researchgate.net

Despite its reduced basicity, the morpholine nitrogen is still capable of protonation to form a morpholinium salt and can coordinate with metal centers. Morpholine and its derivatives are widely used as building blocks in organic synthesis and medicinal chemistry, highlighting their capacity for further functionalization. rsc.org

Table 1: Comparative Basicity of Cyclic Amines

| Amine | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Pyrrolidine | 11.27 | Strongest |

| Piperidine | 11.12 | Strong |

| Morpholine | 8.33 | Weakest |

Intramolecular Electronic and Steric Effects on Reaction Selectivity and Rate

Electronic Effects: The molecule contains two significant electron-withdrawing groups: the lactam carbonyl and the morpholine oxygen. The lactam carbonyl group delocalizes the lone pair of the pyrrolidinone nitrogen, reducing its basicity. The morpholine oxygen inductively decreases the basicity of the morpholine nitrogen. researchgate.netresearchgate.net These effects can influence reaction selectivity. For example, in a reaction involving protonation, the morpholine nitrogen (pKa of conjugate acid ~8.3) is significantly more basic than the lactam nitrogen (which is non-basic due to amide resonance) and would be the preferred site of protonation under acidic conditions. Electron-withdrawing substituents are also known to increase the electrophilicity of nearby carbonyl carbons, potentially making the lactam carbonyl in the target molecule more susceptible to nucleophilic attack. youtube.com

Steric Effects: The 1-(4-morpholinylmethyl)- substituent is sterically bulky. This steric hindrance can impede the approach of reagents to the pyrrolidinone ring, particularly to the lactam carbonyl and the adjacent α-hydrogens. This can affect reaction rates and may favor attack at less hindered positions of the molecule.

Thermal and Chemical Stability Under Varied Reaction Conditions

The stability of the molecule is primarily determined by the robustness of the lactam ring.

Thermal Stability: N-substituted 2-pyrrolidones are generally considered to be thermally stable solvents. For example, N-methyl-2-pyrrolidone (NMP), a close structural analog, shows significant decomposition only at very high temperatures, typically at or above 370°C (approx. 700°F). rsc.org The thermal decomposition can be minimized by the presence of small amounts of water. rsc.org It is expected that 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- would exhibit similar high thermal stability, with decomposition of the pyrrolidinone ring being the primary degradation pathway at elevated temperatures.

Table 2: Illustrative Thermal Stability Data for N-Methyl-2-Pyrrolidone (NMP)

| Temperature (°F) | Time (hours) | Water Content (LV %) | NMP Decomposed (%) |

|---|---|---|---|

| 700 | 22 | 0.1 | 67.8 |

| 700 | 22 | 0.3 | 28.1 |

| 800 | 5 | 0.1 | 79.1 |

| 800 | 5 | 2.0 | 38.6 |

Chemical Stability: The most significant chemical instability of the pyrrolidinone ring is its susceptibility to hydrolysis, which leads to ring-opening. This reaction can be catalyzed by both strong acids and bases. chemicalbook.comatamanchemicals.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid, the lactam is hydrolyzed to form 4-aminobutanoic acid (GABA) and the corresponding amine from the N-substituent. chemicalbook.com The mechanism for γ-lactams (five-membered rings) generally proceeds through a tetrahedral intermediate, and the reaction rate shows a strong positive dependence on water activity. researchgate.netcdnsciencepub.comcdnsciencepub.com

Base-Catalyzed Hydrolysis: In strong base, the lactam ring is also opened. chemicalbook.com The reaction of N-substituted lactams in the presence of base can be complex, with the potential for cleavage of either the exocyclic N-substituent bond or the endocyclic amide bond (ring-opening). researchgate.net The base-catalyzed ring-opening of 2-pyrrolidone itself can also lead to polymerization to form Nylon-4. chemicalbook.comrsc.org

The hydrolysis of N-vinyl-2-pyrrolidone (NVP) is inhibited by keeping the product weakly alkaline, suggesting that the lactam ring is more stable under slightly basic to neutral pH conditions. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR, NOESY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is not widely published, a detailed analysis of its structure allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-pyrrolidinone ring, the morpholine ring, and the bridging methylene (B1212753) group. The signals from the pyrrolidinone ring protons adjacent to the carbonyl and nitrogen atoms would appear further downfield. The morpholine protons would likely present as two distinct multiplets due to the different chemical environments of protons adjacent to the oxygen versus those adjacent to the ring nitrogen. The key singlet for the methylene bridge (N-CH₂-N) would confirm the connection between the two heterocyclic systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the molecule. The most downfield signal would be the carbonyl carbon (C=O) of the pyrrolidinone ring, typically appearing around 175 ppm. The carbons adjacent to nitrogen and oxygen atoms would also exhibit characteristic downfield shifts.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals long-range (2-3 bond) couplings between protons and carbons. Key expected correlations would be between the protons of the bridging methylene group and the carbons of both the pyrrolidinone ring (C2 and C5) and the morpholine ring (C3' and C5'), providing unequivocal evidence of the N-CH₂-N linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, helping to define the molecule's preferred conformation in solution.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | ~2.05 | Multiplet | 2H | -CH₂-CH₂-C=O |

| H-4 | ~2.40 | Triplet | 2H | -CH₂-C=O |

| H-5 | ~3.30 | Triplet | 2H | N-CH₂-CH₂- |

| H-2', H-6' | ~2.55 | Triplet | 4H | N-(CH₂)₂- |

| H-3', H-5' | ~3.70 | Triplet | 4H | O-(CH₂)₂- |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-3 | ~18.0 | -CH₂-C H₂-C=O |

| C-4 | ~31.0 | -C H₂-C=O |

| C-5 | ~46.0 | N-C H₂-CH₂- |

| C-2', C-6' | ~53.5 | N-(C H₂)₂- |

| C-3', C-5' | ~67.0 | O-(C H₂)₂- |

| C-1'' | ~65.0 | N-C H₂-N |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which is used to determine the elemental composition and molecular formula. For 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, the molecular formula is C₉H₁₆N₂O₂. The calculated exact mass can be compared to the experimentally determined mass to confirm the formula with high confidence.

Molecular Formula: C₉H₁₆N₂O₂

Calculated Monoisotopic Mass: 184.1212 u

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. The most likely fragmentation pathways would involve the cleavage of the bonds connecting the two rings and the fragmentation of the morpholine ring itself. A primary fragmentation would be the cleavage of the C-N bond between the methylene bridge and the morpholine nitrogen, leading to a prominent ion at m/z 100 corresponding to the morpholinomethyl cation.

Predicted HRMS Fragmentation Data

| Predicted m/z | Possible Fragment Formula | Fragment Name |

|---|---|---|

| 184.1212 | [C₉H₁₆N₂O₂]⁺ | Molecular Ion |

| 100.0762 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation |

| 85.0528 | [C₄H₇NO]⁺ | 2-Pyrrolidinone radical cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by a very strong and sharp absorption band for the amide carbonyl (C=O) stretch. Other key absorptions include the C-N stretching of the amide and the morpholine amine, and the characteristic C-O-C stretching of the morpholine ether linkage.

Raman Spectroscopy: Raman spectroscopy, a complementary technique, is also sensitive to molecular vibrations. usp.br While the carbonyl stretch will be present, it is often weaker in Raman than in IR. Conversely, the C-C and C-N bond vibrations within the heterocyclic rings may produce more prominent signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1690 | Very Strong (IR) | C=O stretching (tertiary amide) |

| ~1460 | Medium | CH₂ scissoring |

| ~1280 | Medium-Strong | C-N stretching (amide) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The structure of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- lacks any significant chromophores with extended conjugation. The primary electronic transition detectable by UV-Vis would be the n→π* transition of the amide carbonyl group. This transition is typically weak and occurs at a short wavelength, likely below 220 nm. Therefore, the compound is expected to be largely transparent in the standard UV-Vis region (250-800 nm).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Should the compound be crystalline, single-crystal X-ray crystallography would provide the ultimate, unambiguous structural proof. This technique would yield a three-dimensional model of the molecule as it exists in the solid state. Key information obtained would include:

Precise bond lengths and bond angles for all atoms.

The exact conformation of both the pyrrolidinone and morpholine rings.

The torsional angles defining the spatial relationship between the two ring systems.

Details of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the crystal lattice.

This method stands as the gold standard for absolute structural determination, leaving no ambiguity about the connectivity and conformation of the molecule.

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of the compound and for separating it from any starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC): Given the compound's polarity and low volatility, reverse-phase HPLC (RP-HPLC) is the most suitable method for purity analysis.

Stationary Phase: A C18 or C8 column would be appropriate.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol would be effective. Adding a small amount of an acid modifier (like formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of the basic nitrogen atoms.

Detection: UV detection at a low wavelength (~210 nm) would be feasible to detect the amide chromophore. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) could also be employed. Coupling HPLC with mass spectrometry (LC-MS) would provide both purity data and mass confirmation simultaneously.

Gas Chromatography (GC): Direct analysis by GC is likely challenging due to the compound's relatively high molecular weight and boiling point, and its polarity, which can lead to poor peak shape and column bleed. However, analysis may be possible using:

A high-temperature, polar-deactivated capillary column.

High-temperature injection techniques. While less ideal than HPLC, GC-MS could provide valuable information on volatile impurities if required.

Computational and Theoretical Studies on 2 Pyrrolidinone, 1 4 Morpholinylmethyl

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties of a molecule. Such studies would typically involve optimizing the molecular geometry to find the most stable three-dimensional structure. From this, one can calculate various electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions. For 2-Pyrrolidinone (B116388), 1-(4-morpholinylmethyl)-, such a study would elucidate the electronic influence of the morpholinylmethyl substituent on the pyrrolidinone ring.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the link between the pyrrolidinone and morpholine (B109124) rings in the target compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By mapping the potential energy surface, researchers can understand the flexibility of the molecule and which shapes are most likely to be present under different conditions. This is crucial for understanding how the molecule might interact with biological targets or other chemicals.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time. This computational technique can simulate the behavior of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- in different environments, such as in a solvent like water. MD simulations provide valuable information on how the molecule moves, flexes, and interacts with its surroundings, which is essential for understanding its solubility, stability, and transport properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters. For instance, theoretical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, as well as its vibrational frequencies which correspond to peaks in an infrared (IR) spectrum. These predictions are a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry can be used to model chemical reactions at the atomic level. For 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, this could involve studying its synthesis or its degradation pathways. By calculating the energies of reactants, products, and the transition states that connect them, chemists can understand the feasibility of a reaction, its kinetics, and the detailed steps of the mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. If a dataset of related molecules with known properties were available, a QSPR model could be developed to predict various physicochemical or biological properties of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-. This approach is widely used in drug discovery and materials science for screening and designing new compounds with desired characteristics.

While the framework for a thorough computational investigation of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is well-established, the specific application of these methods to this compound is a gap in the current scientific literature. Future research in these areas would be invaluable for a complete understanding of the chemical and physical properties of this molecule.

Role of 2 Pyrrolidinone, 1 4 Morpholinylmethyl in Advanced Chemical Syntheses and Materials Science

Exploration as a Molecular Scaffold for the Design of Complex Organic Molecules

The structure of 2-Pyrrolidinone (B116388), 1-(4-morpholinylmethyl)- serves as a valuable starting point for the synthesis of more complex organic molecules. The pyrrolidinone ring is a common motif in many biologically active compounds, and the morpholine (B109124) group can enhance pharmacokinetic properties. nih.gov The presence of multiple reactive sites allows for a variety of chemical transformations, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries.

The pyrrolidinone ring, a five-membered lactam, can be functionalized at several positions. For instance, the methylene (B1212753) group adjacent to the carbonyl can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The nitrogen atom of the pyrrolidinone, although already substituted, can be involved in reactions that cleave and reform the ring system. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, also offers avenues for modification.

A notable application of this compound is as an intermediate in the synthesis of nootropic drugs, such as nefiracetam (B1678012). In this context, the 1-(4-morpholinylmethyl) group is introduced onto the pyrrolidinone nitrogen, demonstrating its utility as a building block in the construction of pharmacologically active agents. The synthesis of nefiracetam and related compounds highlights the role of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- as a key precursor, where further modifications can be made to the pyrrolidinone ring to achieve the final target molecule.

The potential for creating diverse molecular architectures is vast. By leveraging the reactivity of both the pyrrolidinone and morpholine moieties, a wide array of derivatives can be synthesized. For example, reactions at the α-carbon of the pyrrolidinone can introduce new substituents, while modifications of the morpholine ring could alter solubility and biological targeting. This adaptability makes 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- a promising scaffold for the discovery of new therapeutic agents and functional molecules.

Potential Applications in Organocatalysis and Asymmetric Synthesis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth, with pyrrolidine-based structures being among the most successful catalysts. nih.govbeilstein-journals.org The chiral pyrrolidine (B122466) motif is a privileged scaffold in asymmetric catalysis, capable of promoting a wide range of enantioselective transformations. nih.gov Given this precedent, derivatives of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- hold considerable potential as organocatalysts.

For 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- to be an effective organocatalyst in asymmetric synthesis, it would need to be rendered chiral. This could be achieved by introducing stereocenters on either the pyrrolidinone or the morpholine ring. For instance, chiral versions of the starting materials used to synthesize the compound could lead to an enantiomerically pure product. Once a chiral version is obtained, the nitrogen atom of the morpholine ring could act as a Lewis base, or the pyrrolidinone moiety could be modified to participate in catalysis.

The morpholine ring itself is a valuable component in the design of catalysts and chiral ligands. acs.orgnih.govresearchgate.netrsc.org The synthesis of chiral morpholines and their application in asymmetric hydrogenation and other transformations have been reported, demonstrating their utility in creating stereoselective catalysts. researchgate.netrsc.org The presence of both the pyrrolidinone and morpholine structures in one molecule offers the potential for bifunctional catalysis, where one part of the molecule binds the substrate while the other facilitates the chemical transformation.

| Catalyst Type | Transformation | Enantioselectivity (ee) | Reference |

| Pyrrolidine-based | Michael Addition | up to 85% | beilstein-journals.org |

| Pyrrolidine-based | Aldol (B89426) Reaction | Good to excellent | nih.gov |

| Morpholine-based | Asymmetric Hydrogenation | up to 99% | rsc.org |

| Morpholine-based | Enantioselective Synthesis of Piperazines | >95% | acs.orgnih.gov |

The development of organocatalysts from 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- could involve several strategies. One approach would be to synthesize chiral derivatives and test their efficacy in well-established organocatalytic reactions, such as aldol and Michael additions. Another avenue would be to explore the cooperative effects of the pyrrolidinone and morpholine rings in catalysis, potentially leading to novel reactivity and selectivity.

Development as a Ligand in Coordination Chemistry and Metal-Catalyzed Transformations

The presence of multiple heteroatoms—two nitrogen atoms and two oxygen atoms—in 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- makes it a highly promising candidate for use as a ligand in coordination chemistry. nih.govrsc.orgacs.orgacs.org Ligands are crucial components of metal complexes, influencing their stability, reactivity, and catalytic activity. uci.educhadsprep.comyoutube.com The morpholine and pyrrolidinone moieties can act as Lewis bases, donating their lone pairs of electrons to a central metal ion to form a coordinate covalent bond. chadsprep.com

The morpholine nitrogen is a well-known coordination site for a variety of metal ions, and complexes of morpholine and its derivatives have been extensively studied. nih.govrsc.orgacs.orgacs.org Similarly, the carbonyl oxygen of the pyrrolidinone ring can coordinate to metal centers. The combination of these two functionalities in a single molecule could allow 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- to act as a bidentate or even a bridging ligand, connecting multiple metal centers.

The geometry and electronic properties of the resulting metal complexes would depend on the nature of the metal ion and the coordination mode of the ligand. For example, coordination to a transition metal could result in complexes with interesting magnetic or optical properties. Furthermore, if a chiral version of the ligand is used, the resulting metal complexes could be applied as catalysts in asymmetric transformations, combining the principles of organocatalysis with the versatility of metal catalysis.

| Metal Ion | Ligand Type | Coordination Mode | Potential Application | Reference |

| Copper(II) | Morpholine-substituted thiosemicarbazone | Tridentate (N, N, S) and additional morpholine N coordination | Anticancer agents | nih.govacs.org |

| Various | Morpholine-4-carbodithioate | Bidentate (S, S) | Various | rsc.org |

| Zinc(II) | Dicarboxylic acids and N-donor ligands | Various | Biological activity | mdpi.com |

The potential for 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- to serve as a ligand in metal-catalyzed transformations is significant. For instance, palladium complexes are widely used in cross-coupling reactions, and a complex of this ligand with palladium could exhibit unique catalytic activity. Similarly, rhodium or ruthenium complexes could be explored for their use in hydrogenation or other reduction reactions. The modular nature of the ligand would allow for fine-tuning of its steric and electronic properties to optimize the performance of the catalyst.

Incorporation into Polymeric Systems and Advanced Material Architectures

The unique combination of a pyrrolidinone and a morpholine group in 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- makes it an interesting building block for the synthesis of functional polymers and advanced materials. acs.orgacs.orgresearchgate.net Both pyrrolidinone and morpholine-containing polymers have been investigated for a variety of applications, and their incorporation into a single polymer chain could lead to materials with novel properties. acs.orgacs.orgresearchgate.nete3s-conferences.orgnih.gov

One approach to incorporating this compound into a polymer is to first modify it to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This functionalized monomer could then be polymerized, either on its own or with other monomers, to create a range of polymers with pendant 1-(4-morpholinylmethyl)-2-pyrrolidinone groups. The resulting polymers could exhibit interesting properties, such as stimuli-responsiveness or the ability to bind to specific molecules or ions.

Polymers containing pyrrolidinone side chains have been shown to interact with phenols and other small molecules, suggesting potential applications in areas such as drug delivery and separation science. acs.orgacs.org Morpholine-containing polymers are also of interest for their potential use in biomedical applications, due to the biocompatibility of the morpholine ring. researchgate.nete3s-conferences.org A polymer combining both of these functionalities could therefore have synergistic properties, making it suitable for a range of advanced applications.

| Polymer Type | Monomer/Repeating Unit | Key Property | Potential Application | Reference |

| Pyrrolidinone-containing | N-(2-methacryloyloxyethyl) pyrrolidone | Thermoresponsive | Smart materials | researchgate.net |

| Pyrrolidinone-containing | Vinylpyrrolidone | Interaction with phenols | Drug delivery, chromatography | acs.orgacs.org |

| Morpholine-containing | Morpholine-functionalized monomers | Biocompatibility | Biomedical devices | researchgate.nete3s-conferences.org |

| Pyrrolidone-containing Polyanhydrides | Pyrrolidone carboxylic diacids | Controlled degradation and drug stabilization | Controlled drug delivery | bucknell.edu |

Another strategy for creating advanced materials from 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is to use it as a cross-linking agent. If the molecule is modified to have two or more polymerizable groups, it could be used to connect different polymer chains, forming a network structure. These cross-linked materials could have enhanced mechanical properties and could be designed to be responsive to external stimuli, such as pH or temperature.

Design of Novel Scaffolds for Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govfrontiersin.orgresearchgate.net The design of molecules that can self-assemble into well-defined structures is a key goal of this field. frontiersin.org 2-Pyrrolidinone, 1-(4-morpholinylmethyl)-, with its combination of hydrogen bond donors and acceptors and its potential for modification, is an attractive candidate for the design of novel scaffolds for supramolecular assembly and host-guest chemistry. nih.govfrontiersin.orgresearchgate.nettcichemicals.com

The pyrrolidinone ring can participate in hydrogen bonding through its carbonyl oxygen and, if the ring is opened, through the resulting amine and carboxylic acid groups. The morpholine ring can also form hydrogen bonds through its nitrogen and oxygen atoms. These interactions could be used to direct the self-assembly of the molecule into larger structures, such as sheets, tubes, or cages.

Furthermore, by modifying the 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- scaffold, it could be incorporated into larger macrocyclic structures, such as calixarenes or pillararenes. frontiersin.orgresearchgate.nettcichemicals.com These macrocycles are known for their ability to act as hosts, binding to smaller guest molecules within their cavities. The incorporation of the pyrrolidinone and morpholine moieties could influence the size, shape, and chemical environment of the cavity, leading to new host molecules with unique binding properties.

| Host Molecule Type | Guest Molecule Type | Driving Interaction | Application | Reference |

| Macrocyclic Arenes | Phenolic food additives | Host-guest interactions | Chemical sensing | nih.gov |

| Pillararenes | Dodecyl-ammonium chloride | Host-guest interactions | Reversible complexation | frontiersin.orgresearchgate.net |

| Calixarenes | Various | Electrostatic, hydrophobic, hydrogen bonding | Molecular sensors, separation | tcichemicals.com |

| Benzodipyrrolidone-based polymers | Ruthenium(II) ions | Metal-ligand coordination | Metallo-supramolecular polymers | frontiersin.org |

The potential for creating novel supramolecular systems based on 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is vast. For example, a chiral derivative of the molecule could be used to create a chiral host, which could be used for enantioselective recognition or separation of guest molecules. Alternatively, the molecule could be functionalized with photoresponsive groups, leading to materials that change their structure or properties in response to light. These possibilities highlight the potential of this versatile scaffold in the development of new functional materials and systems.

Future Directions and Emerging Research Avenues for N Substituted 2 Pyrrolidinone Derivatives

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For N-substituted 2-pyrrolidinone (B116388) derivatives, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Recent research has highlighted the potential of multicomponent reactions (MCRs) as a cornerstone of green synthesis for polysubstituted 2-pyrrolidinones. researchgate.net These one-pot reactions offer significant advantages by increasing atom economy and reducing the number of synthetic steps and purification stages. researchgate.net For instance, an efficient and environmentally friendly synthesis of novel 2-pyrrolidinone analogs has been achieved through the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under catalyst- and solvent-free conditions, with reactions proceeding at room temperature with high yields (68–94%) and short reaction times. researchgate.net

Another promising avenue is the use of ultrasound-assisted organic synthesis. This technique has been shown to accelerate the synthesis of substituted 3-pyrrolin-2-ones in the presence of citric acid, a green additive, in an environmentally benign solvent like ethanol. rsc.org This method not only offers a clean reaction profile and excellent yields but also aligns with the principles of green chemistry by reducing energy requirements. rsc.org

Furthermore, biocatalysis presents a powerful tool for the regio- and stereoselective synthesis of N-substituted 2-pyrrolidinones. The use of microorganisms, such as Sphingomonas sp. HXN-200, has been demonstrated for the hydroxylation of N-substituted pyrrolidin-2-ones to produce optically active 4-hydroxy-pyrrolidin-2-ones, which are valuable pharmaceutical intermediates. acs.org This biological approach circumvents the need for often complex and expensive methods to obtain enantiopure compounds. acs.org

| Green Synthetic Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste | Synthesis of polysubstituted 2-pyrrolidinones from primary amines, alkyl acetoacetates, and maleic anhydride | researchgate.net |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, use of green additives and solvents | Synthesis of substituted 3-pyrrolin-2-ones using citric acid in ethanol | rsc.org |

| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions | Hydroxylation of N-substituted pyrrolidin-2-ones using Sphingomonas sp. HXN-200 | acs.org |

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

The discovery of novel N-substituted 2-pyrrolidinone derivatives with desired biological activities is being revolutionized by high-throughput screening (HTS) and combinatorial chemistry. HTS allows for the rapid testing of large libraries of compounds against a specific biological target. azolifesciences.comnews-medical.net This approach is particularly valuable in identifying "hit" compounds that can be further optimized into lead drug candidates. azolifesciences.com

Combinatorial chemistry enables the synthesis of large, diverse libraries of N-substituted 2-pyrrolidinones by systematically varying the substituents at different positions of the pyrrolidinone ring. This can be achieved by employing a modular synthetic platform that allows for the elaboration of fragments in three dimensions, a key strategy in fragment-based drug discovery (FBDD). acs.org

Modern HTS methodologies are increasingly sophisticated. For instance, gene-expression signature-based approaches like L1000 and high-throughput sequencing-based high-throughput screening (HTS2) are being used for anticancer drug discovery by targeting transcriptional reprogramming. nih.gov These techniques can identify compounds that modulate gene expression in a desired manner, offering a powerful tool for discovering novel therapeutics based on the 2-pyrrolidinone scaffold. nih.gov

The integration of HTS with combinatorial synthesis creates a powerful engine for derivative discovery. Large libraries of N-substituted 2-pyrrolidinones can be rapidly synthesized and screened, accelerating the identification of compounds with promising biological profiles for a wide range of therapeutic areas.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For promising N-substituted 2-pyrrolidinone derivatives to move from the laboratory to industrial application, scalable and efficient production methods are essential. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of these compounds.

Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. acs.org This approach is particularly well-suited for the scale-up of chemical processes. A notable example is the successful translation of an electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones to a continuous flow electrochemical reactor, which resulted in excellent productivity. acs.org

The photochemical synthesis of pyrrolidine (B122466) analogues has also been successfully adapted to a flow process, enabling production on a kilogram scale. acs.org This demonstrates the potential of flow chemistry to overcome the limitations of batch processes for photochemical reactions.

The integration of flow chemistry with automated synthesis platforms further enhances production efficiency. Automated systems can precisely control reagent addition, reaction conditions, and work-up procedures, enabling the continuous and unattended synthesis of N-substituted 2-pyrrolidinone derivatives with high reproducibility.

Advanced Computational-Experimental Feedback Loops for Rational Design and Optimization

The design of novel N-substituted 2-pyrrolidinone derivatives is increasingly being driven by a synergistic interplay between computational modeling and experimental validation. This iterative feedback loop allows for the rational design and optimization of molecules with enhanced properties.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools for predicting the biological activity and pharmacokinetic properties of new derivatives. scispace.comresearchgate.net For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been used to develop models that can predict the inhibitory activity of spiro[pyrrolidin-3,2-oxindoles] against the MDM2-p53 interaction, a key target in cancer therapy. scispace.comresearchgate.net

Molecular docking studies provide insights into the binding interactions between a ligand and its target protein, guiding the design of more potent and selective inhibitors. nih.govnih.gov These computational predictions can then be used to prioritize the synthesis of the most promising compounds, which are subsequently evaluated experimentally. The experimental results, in turn, are used to refine and improve the computational models, creating a continuous cycle of design, synthesis, testing, and optimization. This integrated approach accelerates the drug discovery process and increases the likelihood of success.

Exploration of Unprecedented Reactivity and Transformation Pathways

The functionalization of the 2-pyrrolidinone core in novel ways is key to accessing new chemical space and discovering derivatives with unique properties. Research is actively exploring unprecedented reactivity and transformation pathways to create a diverse range of substituted pyrrolidinones.

One area of focus is the development of novel catalytic systems. For example, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed for the construction of highly functionalized 2-pyrrolidinones in a transition-metal-free manner. rsc.org This method demonstrates broad substrate scope and high efficiency. rsc.org

Another innovative approach involves the palladium-catalyzed enantioselective α-alkenylation of alkylamines, which provides a versatile route to chiral allylic amines that can be precursors to chiral N-substituted pyrrolidinones. acs.org The use of a removable N-arylimidoyl cyanide group facilitates the key C-H activation step. acs.org

Furthermore, the development of new methods for the synthesis of 5-substituted pyrrolidinones through novel oxidative cyclization reactions of acyclic hydroxyurethane precursors is expanding the toolkit for creating diverse derivatives. combichemistry.com These explorations into new reactivity patterns are crucial for generating novel molecular architectures with potentially superior biological activities.

Multi-Disciplinary Approaches to Complex Molecular System Design

The design of advanced N-substituted 2-pyrrolidinone derivatives often requires a multi-disciplinary approach that integrates principles from chemistry, biology, and materials science. This is particularly evident in the development of molecules for complex applications, such as targeted drug delivery and advanced materials.

A new concept for the molecular design of N-substituted 2-pyrrolidinone derivatives has been proposed for the advanced reprocessing of spent nuclear fuels. researchgate.net This involves the design of "double-headed" N-substituted 2-pyrrolidinone precipitants (NRPs) for the selective recovery of uranium. researchgate.net This work highlights how the principles of coordination chemistry and molecular design can be applied to address challenges in nuclear science.

In the realm of drug discovery, the shift from a single-target to a multi-target design concept is gaining traction. ebi.ac.uk This involves designing single molecules that can modulate multiple biological targets simultaneously, which can be particularly effective for treating complex diseases like cancer and inflammatory disorders. ebi.ac.uk The synthesis and evaluation of N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents is a prime example of this approach. ebi.ac.uk

The future of N-substituted 2-pyrrolidinone research will likely see even greater integration of different scientific disciplines to create sophisticated molecular systems with tailored functions for a wide range of applications, from medicine to materials science.

Q & A

Q. What synthetic routes are recommended for 1-(4-morpholinylmethyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

The synthesis of pyrrolidinone derivatives typically involves coupling morpholine-containing reagents with pyrrolidinone precursors. For example, halogenated intermediates (e.g., bromo- or iodophenyl derivatives) can undergo nucleophilic substitution or cross-coupling reactions with morpholinylmethyl groups . Optimization strategies include:

- Temperature control : Reactions at 60–80°C improve yields by balancing reactivity and side-product formation.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-morpholinylmethyl)-2-pyrrolidinone?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the morpholinylmethyl substituent’s position and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects impurities .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrrolidinone) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Advanced Research Questions

Q. How does the morpholinylmethyl substituent influence interactions with biological targets compared to other derivatives?

The morpholinyl group enhances hydrogen bonding and π-stacking with proteins, as observed in analogs like 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone. Key findings:

- Binding affinity : Morpholine derivatives show higher affinity for kinase domains (e.g., PI3K) than non-substituted pyrrolidinones .

- Selectivity : The substituent’s conformational flexibility reduces off-target effects in enzyme inhibition assays .

- Methodological approach : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics .

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrrolidinone derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., nitro, halogen, morpholinyl) and compare IC₅₀ values .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial assays ) to identify trends obscured by experimental variability.

Q. What analytical challenges arise in quantifying degradation products of 1-(4-morpholinylmethyl)-2-pyrrolidinone, and how can they be addressed?

- Challenge : Co-elution of degradation products in HPLC.

- Solution : Use tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Validation : Accelerated stability studies (40°C/75% RH) identify major degradants, validated via NMR and HRMS .

Methodological Guidance

Q. How can researchers determine the thermodynamic stability of this compound under varying conditions?

- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and residual solvents .

- Kinetic studies : Monitor degradation rates at different pH levels (e.g., 3–9) using UV-Vis spectroscopy .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies for morpholinyl-substituted pyrrolidinones?

Q. How can computational tools predict the reactivity of 1-(4-morpholinylmethyl)-2-pyrrolidinone in novel reactions?

- Molecular docking : Predict binding modes with target enzymes (e.g., kinases) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.